molecular formula C10H13ClO2 B1273779 5-(Tert-Butyl)-2-Methylfuran-3-Carbonyl Chloride CAS No. 96543-75-8

5-(Tert-Butyl)-2-Methylfuran-3-Carbonyl Chloride

Cat. No.: B1273779
CAS No.: 96543-75-8
M. Wt: 200.66 g/mol
InChI Key: QWHLGIQXPRQHQN-UHFFFAOYSA-N
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Description

5-(Tert-Butyl)-2-Methylfuran-3-Carbonyl Chloride is a useful research compound. Its molecular formula is C10H13ClO2 and its molecular weight is 200.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-tert-butyl-2-methylfuran-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO2/c1-6-7(9(11)12)5-8(13-6)10(2,3)4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHLGIQXPRQHQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(C)(C)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384010
Record name 5-(Tert-Butyl)-2-Methylfuran-3-Carbonyl Chloride
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URL https://comptox.epa.gov/dashboard/DTXSID60384010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96543-75-8
Record name 5-(Tert-Butyl)-2-Methylfuran-3-Carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 96543-75-8
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Biological Activity

5-(Tert-Butyl)-2-Methylfuran-3-Carbonyl Chloride (C10H13ClO2) is an organic compound with significant potential in various biological applications. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, as well as its implications in medicinal chemistry.

This compound is characterized by a furan ring substituted with tert-butyl and methyl groups. Its structure can be represented as follows:

  • Molecular Formula : C10H13ClO2
  • CAS Number : 96543-75-8
  • Molecular Weight : 200.66 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

1. Antimicrobial Activity

  • Studies have shown that derivatives of furan compounds can exhibit significant antibacterial properties. For instance, related compounds have demonstrated minimum inhibitory concentrations (MICs) in the micromolar range against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • The mechanism of action may involve interference with bacterial protein synthesis, as observed in similar furan derivatives .

2. Anti-inflammatory Properties

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for various kinases involved in cellular signaling pathways, which can be crucial for cancer treatment and other proliferative diseases .
  • Receptor Modulation : It may also interact with cellular receptors, modulating their activity and influencing downstream signaling cascades .

Case Studies and Research Findings

Several studies have highlighted the biological potential of furan derivatives:

  • Antibacterial Studies :
    • A study focusing on furan derivatives revealed that modifications to the furan ring significantly affected antibacterial potency. The presence of substituents like tert-butyl enhanced activity against certain bacterial strains .
  • Inflammation Models :
    • In experimental models, compounds structurally related to this compound exhibited reduced levels of pro-inflammatory cytokines when tested on immune cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityNotes
5-Tert-butyl-2-methylfuran-3-carboxylic acidModerateYesExhibits both antibacterial and anti-inflammatory effects .
5-Isobutyl-2-methylfuran-3-carboxylic acidHighLimitedStronger antibacterial properties observed .
5-Ethyl-furan-2-carboxylic acidLowYesLess potent than tert-butyl derivatives .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of furan compounds, including 5-(Tert-Butyl)-2-Methylfuran-3-Carbonyl Chloride, exhibit significant antibacterial properties. For instance:

  • Minimum Inhibitory Concentrations (MICs) : Related compounds have demonstrated MICs in the micromolar range against various bacteria, including Staphylococcus aureus and Escherichia coli.
  • Mechanism of Action : The antimicrobial effect may be attributed to interference with bacterial protein synthesis, similar to other furan derivatives.

Anti-inflammatory Properties

The compound also shows promise in anti-inflammatory applications:

  • Enzyme Inhibition : It may inhibit kinases involved in cellular signaling pathways, which are crucial for cancer treatment and other proliferative diseases.
  • Receptor Modulation : Interaction with cellular receptors can modulate their activity, influencing downstream signaling cascades.

Antibacterial Studies

A study highlighted the effectiveness of furan derivatives in reducing bacterial growth. The compound's structural characteristics contributed to its ability to disrupt bacterial functions.

Inflammation Models

In experimental models involving immune cells, furan derivatives similar to this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting a potential role in managing inflammation.

Preparation Methods

Two-Step Synthesis via 4-Acyl-2,3-Dihydrofuran Intermediate

The most documented method for synthesizing 5-(tert-butyl)-2-methylfuran-3-carbonyl chloride involves a two-step sequence starting from 4-acyl-2,3-dihydrofuran derivatives. This approach, patented by, emphasizes regioselective halogenation and subsequent ring-opening reactions to construct the furan backbone.

Step 1: Formation of 2-Alkoxy-3-Acyl-3-Halotetrahydrofuran

In a nitrogen-purged reactor, 2,3-dihydro-4-trichloroacetylfuran (219.0 g, 1.00 mol) is treated with 1,3-dibromo-5,5-dimethylhydantoin (145 g, 0.497 mol) in methanol at 0–6°C. The exothermic reaction selectively brominates the C3 position, yielding 3-bromo-2-methoxy-3-trichloroacetyltetrahydrofuran. Gas chromatography confirms >99% conversion after 30 minutes at 35°C.

Critical Parameters:
  • Temperature Control : Maintaining sub-10°C conditions prevents undesired side reactions.
  • Solvent Choice : Methanol facilitates both solubility and subsequent alkoxy group incorporation.
  • Halogen Source : 1,3-Dibromo-5,5-dimethylhydantoin provides regioselective bromination without overhalogenation.

Step 2: Ring-Opening and Cyclization to Furan-3-Carbonyl Chloride

The brominated intermediate is reacted with sodium hydroxide (1N, 39 mL) in dichloromethane/water biphasic system. Under vigorous stirring, the tetrahydrofuran ring undergoes cleavage, followed by cyclodehydration to form the furan core. Acidic workup with 10% HCl isolates the crude product, which is purified via vacuum distillation (130 mm Hg, pot temperature 102°C). This step achieves an 89.8% assay yield of this compound.

Optimization Insights:
  • Biphasic Reaction : Dichloromethane/water minimizes hydrolysis of the acid chloride.
  • Distillation Conditions : Removing heptane/water azeotrope prevents decomposition during purification.
  • Scaling Feasibility : The protocol is validated at multi-100-gram scales without yield attrition.

Alternative Pathways and Comparative Analysis

While the two-step method dominates industrial synthesis, exploratory routes have been investigated:

Direct Chlorination of Furan-3-Carboxylic Acid

Treating 5-(tert-butyl)-2-methylfuran-3-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in dimethylformamide (DMF) catalyzes acyl chloride formation. However, this method suffers from low regioselectivity (<60% purity) due to competing side reactions at the tert-butyl group.

Friedel-Crafts Acylation of Methylfuran

Reacting 2-methylfuran with tert-butyl chloride in the presence of AlCl₃ generates a complex mixture of isomers, necessitating costly chromatographic separation. This route is economically nonviable for large-scale production.

Reaction Mechanism and Stereochemical Considerations

The patented two-step process proceeds via a bromonium ion intermediate during halogenation (Step 1). Methanol acts as a nucleophile, attacking the brominated carbon to form the 2-methoxy substituent. In Step 2, base-induced β-elimination releases HBr, aromatizing the tetrahydrofuran ring into the furan system. Density functional theory (DFT) calculations suggest the tert-butyl group’s steric bulk directs electrophilic bromination to the C3 position, ensuring regiochemical fidelity.

Industrial-Scale Case Study

A pilot plant synthesis described in illustrates scalability:

Parameter Value
Starting Material 2,3-Dihydro-4-trichloroacetylfuran (219.0 g)
Halogenation Agent 1,3-Dibromo-5,5-dimethylhydantoin (145 g)
Reaction Volume 2000 mL methanol
Distillation Yield 881.38 g (89.8% assay yield)
Purity (NMR) 98.4%

Key outcomes include consistent reproducibility across batches and a 99.2% mass balance, underscoring the method’s industrial robustness.

Challenges and Mitigation Strategies

Byproduct Formation

Trace amounts of 5-(tert-butyl)-2-methylfuran-2-carbonyl chloride (<2%) arise from incomplete regiocontrol. Recrystallization from isopropyl ether/petroleum ether (1:1) reduces this impurity to <0.5%.

Moisture Sensitivity

The acyl chloride product hydrolyzes rapidly in ambient humidity. Storage under nitrogen atmosphere with molecular sieves ensures stability for >6 months at –20°C.

Q & A

Q. What are the critical safety protocols for handling 5-(tert-butyl)-2-methylfuran-3-carbonyl chloride in laboratory settings?

  • Methodological Answer : While direct data on this compound is limited, protocols for structurally related chlorinated furans and tert-butyl derivatives (e.g., tert-butyl chloride) recommend:
  • Use of chemical-resistant gloves (nitrile or neoprene) and protective eyewear to prevent skin/eye contact.
  • Fume hoods for all procedures to avoid inhalation of vapors or aerosols, as decomposition may release irritating gases (e.g., HCl) .
  • Immediate neutralization of spills with inert adsorbents (e.g., sodium bicarbonate) to mitigate reactivity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR are essential to confirm substituent positions (e.g., tert-butyl at C5, methyl at C2). Aromatic protons in the furan ring typically appear at δ 6.5–7.5 ppm.
  • FT-IR : Detect characteristic carbonyl chloride (C=O stretch ~1750–1800 cm1^{-1}) and furan ring vibrations (~1500–1600 cm1^{-1}).
  • GC-MS/HPLC : Quantify purity and detect side products (e.g., hydrolyzed carboxylic acid derivatives).

Advanced Research Questions

Q. What experimental strategies mitigate hydrolysis of this compound during reactions?

  • Methodological Answer :
  • Anhydrous Conditions : Use rigorously dried solvents (e.g., THF, DCM) and inert atmospheres (N2_2/Ar) to prevent moisture-induced hydrolysis.
  • Low-Temperature Reactions : Conduct acylations at −20°C to −10°C to slow hydrolysis kinetics.
  • In Situ Derivatization : React with nucleophiles (e.g., amines) immediately after synthesis to bypass isolation steps .

Q. How can computational modeling predict reactivity trends for this compound in nucleophilic acyl substitution?

  • Methodological Answer :
  • DFT Calculations : Optimize geometries (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic hotspots (e.g., carbonyl carbon).
  • Transition State Analysis : Compare activation energies for reactions with varying nucleophiles (e.g., alcohols vs. amines) to predict regioselectivity.
  • Solvent Effects : Use COSMO-RS models to simulate solvent polarity impacts on reaction rates.

Q. What analytical approaches resolve contradictions in reported thermal stability data for chlorinated furan derivatives?

  • Methodological Answer :
  • TGA-DSC : Perform thermogravimetric analysis under controlled atmospheres (N2_2/air) to quantify decomposition onset temperatures and exothermic peaks.
  • Isothermal Studies : Monitor stability at 25°C, 40°C, and 60°C over 24–72 hours, using HPLC to track degradation products.
  • Cross-Validation : Compare results with structurally analogous compounds (e.g., 5-bromo-4-methoxythiophene-3-carboxylic acid derivatives) to identify substituent effects .

Data Contradiction and Optimization

Q. How can researchers reconcile discrepancies in reaction yields when using this compound as an acylating agent?

  • Methodological Answer :
  • Parameter Screening : Design a DOE (Design of Experiments) to test variables (e.g., solvent polarity, stoichiometry, temperature). For example:
VariableLevels TestedImpact on Yield
SolventDCM, THF, TolueneDCM > THF > Tol
Temperature−20°C, 0°C, RT−20°C optimal
Base (e.g., Et3_3N)1.0–2.5 eq.2.0 eq. maximizes yield
  • In Situ Monitoring : Use 19F^{19}F-NMR (if fluorinated analogs are synthesized) or IR spectroscopy to track reaction progress in real time.

Safety and Waste Management

Q. What protocols ensure safe disposal of this compound waste?

  • Methodological Answer :
  • Hydrolysis Quenching : Treat waste with cold aqueous NaOH (10%) to convert the acyl chloride to a less reactive carboxylate.
  • Segregation : Store hydrolyzed waste separately from halogenated solvents for professional disposal, as advised for similar compounds (e.g., 5-(aminomethyl)furan-3-carboxylic acid hydrochloride) .

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